molecular formula C12H16O2 B6156098 2,3-dimethyl-3-phenylbutanoic acid CAS No. 167212-33-1

2,3-dimethyl-3-phenylbutanoic acid

Cat. No.: B6156098
CAS No.: 167212-33-1
M. Wt: 192.3
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Description

2,3-Dimethyl-3-phenylbutanoic acid is an organic compound with the molecular formula C12H16O2 It is characterized by a phenyl group attached to a butanoic acid backbone, with two methyl groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethyl-3-phenylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 3-phenylpropanoic acid, using methylating agents under controlled conditions. The reaction typically requires a strong base, such as sodium hydride, and a methylating agent like methyl iodide. The reaction is carried out in an aprotic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon can be employed to facilitate the hydrogenation of intermediate compounds, leading to the desired product. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-3-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups or halogens are introduced using reagents such as nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2,3-Dimethyl-3-phenylbutanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-3-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. For instance, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are subject to ongoing research to elucidate the detailed mechanisms.

Comparison with Similar Compounds

    3-Phenylpropanoic acid: Similar structure but lacks the methyl groups at the 2 and 3 positions.

    2,3-Dimethylbutanoic acid: Similar backbone but lacks the phenyl group.

    Phenylbutyric acid: Similar structure but with different substitution patterns.

Uniqueness: 2,3-Dimethyl-3-phenylbutanoic acid is unique due to the presence of both phenyl and methyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

167212-33-1

Molecular Formula

C12H16O2

Molecular Weight

192.3

Purity

95

Origin of Product

United States

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